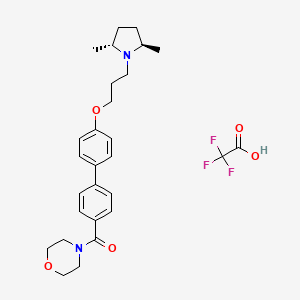

![molecular formula C26H25F3N4O2S B605117 1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide CAS No. 1459809-09-6](/img/structure/B605117.png)

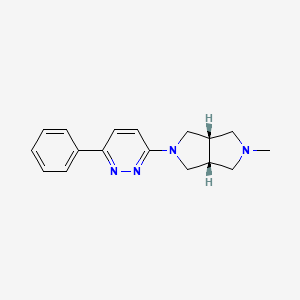

1,3,4,5-Tetrahydro-7,8-dihydroxy-N-[2-[4-[2-[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-2H-2-benzazepine-2-carbothioamide

Overview

Description

The compound is a benzazepine derivative. Benzazepines are seven-membered diazaheterocycles with two nitrogen atoms. They are known to have a wide range of biological activities .

Molecular Structure Analysis

The compound has a benzazepine core, which is a bicyclic structure consisting of a benzene ring fused to an azepine ring. The azepine ring is a seven-membered ring containing one nitrogen atom .Chemical Reactions Analysis

Benzazepines, in general, can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents on the benzazepine core. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group .Scientific Research Applications

Bridged-ring Nitrogen Compounds and Synthesis

- Research by Gentles et al. (1991) focuses on the synthesis of bridged 3-benzazepine derivatives, which are structurally similar to the compound , as conformationally restricted dopamine analogues. These derivatives are significant in the study of dopamine and its analogues, contributing to the understanding of neurochemical processes (Gentles, Middlemiss, Proctor, & Sneddon, 1991).

Dopaminergic Activity Studies

- Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as agonists for central and peripheral dopamine receptors. This study is significant for understanding the dopaminergic activity of such compounds (Pfeiffer et al., 1982).

Synthesis and Pharmacological Activity of Related Compounds

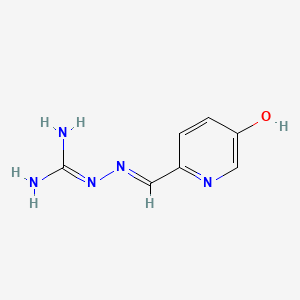

- Hussain and Kaushik (2015) investigated the synthesis and pharmacological activity of several pyrazole derivatives, including those with substituted phenyl diazenyl groups. This research provides insights into the pharmacological potential of similar compounds (Hussain & Kaushik, 2015).

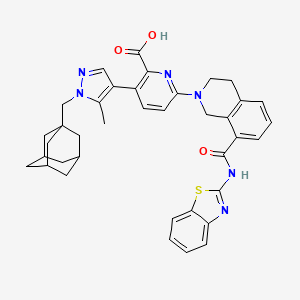

Practical Synthesis of CCR5 Antagonists

- A study by Ikemoto et al. (2005) outlines the synthesis of an orally active CCR5 antagonist, which includes a tetrahydro-1H-1-benzazepine component. The synthesis methods described may be relevant for similar compounds (Ikemoto et al., 2005).

Synthesis of Phenolic 1-Hydroxy-1-Phenyl-Benzazepines

- Kihara et al. (2005) developed a method for synthesizing 7,8-dihydroxy-1-phenyl-tetrahydro-1H-3-benzazepine derivatives. Their research contributes to the field of organic synthesis, particularly in the context of phenolic benzazepines (Kihara et al., 2005).

Mechanism of Action

- The catalytic activity responsible for ac4C formation is attributed to N-acetyltransferase 10 (NAT10), which is the sole protein known to produce ac4C .

- The acetylation of RNA by NAT10 influences RNA stability and translation. For example, NAT10 acetylates rRNA, tRNA, and mRNA, affecting their functions .

- The exact depth of understanding regarding the “writer,” “reader,” and “eraser” aspects of ac4C function is still developing, but scientists have identified NAT10’s role in various diseases .

- The affected pathways include RNA splicing, maturation, transport, and translation. By modifying RNA, AC-4 impacts gene expression and cellular function .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Future Directions

properties

IUPAC Name |

7,8-dihydroxy-N-[2-[4-[[4-(trifluoromethyl)phenyl]diazenyl]phenyl]ethyl]-1,3,4,5-tetrahydro-2-benzazepine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F3N4O2S/c27-26(28,29)20-5-9-22(10-6-20)32-31-21-7-3-17(4-8-21)11-12-30-25(36)33-13-1-2-18-14-23(34)24(35)15-19(18)16-33/h3-10,14-15,34-35H,1-2,11-13,16H2,(H,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPZFJSJZPCWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)N=NC4=CC=C(C=C4)C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

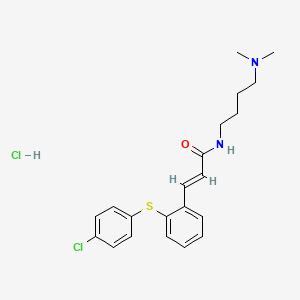

![N-[4-({[(3s)-Oxolan-3-Yl]methyl}carbamoyl)phenyl]-1,3-Dihydro-2h-Isoindole-2-Carboxamide](/img/structure/B605034.png)

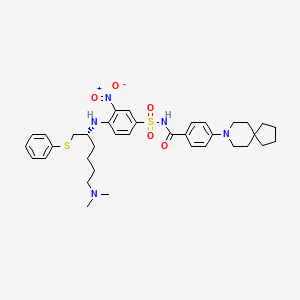

![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)

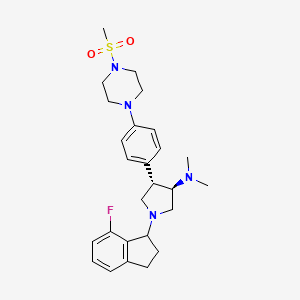

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)